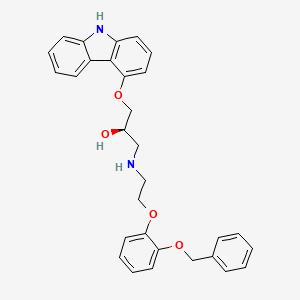

(R)-(+)-2'-O-苄氧基-2-O-去甲雕刻洛尔

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carvedilol is a non-selective beta-adrenergic antagonist used to treat mild to severe chronic heart failure, hypertension, and left ventricular dysfunction following myocardial infarction in clinically stable patients . The S(-) enantiomer accounts for the beta-blocking activity whereas the S(-) and R(+) enantiomers have alpha-blocking activity .

Synthesis Analysis

While specific synthesis methods for “®-(+)-2’-O-Benzyloxy-2-O-desmethylcarvedilol” were not found, there are studies on the solubility enhancement of carvedilol. For instance, drug-drug cocrystallization has been shown to significantly enhance the solubility and dissolution rate of carvedilol .科学研究应用

Skin Cancer Chemoprevention

The R-carvedilol enantiomer, present in the racemic mixture of the chiral drug carvedilol, does not bind to the β-adrenergic receptors, but exhibits skin cancer preventive activity . For skin delivery, R-carvedilol-loaded transfersomes were prepared using various ratios of drug, lipids, and surfactants, and characterized for particle size, zeta potential, encapsulation efficiency, stability, and morphology . This study demonstrates the feasibility of using R-carvedilol transfersome for preventing UV-induced skin inflammation and cancer .

Improved Cardiac Performance and Decreased Arrhythmia in Hypertrophic Cardiomyopathy

R-carvedilol, a carvedilol enantiomer that does not block β-adrenergic receptors, uniquely exhibits both negative inotropic and antiarrhythmic effects without changing heart rate, potentially because of RyR2 inhibition . In a hypertrophic cardiomyopathy (HCM) model, R-carvedilol improves stroke volume and cardiac .

Metabolism of Carvedilol

Carvedilol (CAR), a racemic lipophilic aryloxy propanolamine, acts as a selective α1-adrenoreceptor antagonist and a nonselective β-adrenoreceptor antagonist . CAR metabolism mainly produces three active metabolites: desmethyl carvedilol (DMC), 4′-hydroxy carvedilol (4′OHC) and 5′-hydroxy carvedilol (5′OHC) .

作用机制

Mode of Action

This compound acts as a non-selective β-adrenergic receptor antagonist and an α1-adrenergic receptor antagonist . The S(-) enantiomer accounts for the beta-blocking activity whereas the S(-) and R(+) enantiomers have alpha-blocking activity . By blocking these receptors, it reduces the effects of adrenaline and noradrenaline, hormones that stimulate these receptors, thereby slowing the heart rate and reducing blood pressure .

Pharmacokinetics

The pharmacokinetic properties of this compound are similar to those of carvedilol, its parent compound . Carvedilol has a bioavailability of 25–35%, is 98% protein-bound, and is metabolized in the liver by CYP2D6 and CYP2C9 enzymes . It has an elimination half-life of 7–10 hours and is excreted in the urine (16%) and feces (60%) .

未来方向

Recent studies have shown that R-carvedilol could be a potential new therapy for Alzheimer’s disease . These studies showed that pharmacologically limiting ryanodine receptor 2 (RyR2) open time with the R-carvedilol enantiomer prevented and reversed neuronal hyperactivity, memory impairment, and neuron loss in AD mouse models without affecting the accumulation of ß-amyloid (Aβ) .

属性

IUPAC Name |

(2R)-1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N2O4/c33-23(21-36-29-16-8-13-26-30(29)24-11-4-5-12-25(24)32-26)19-31-17-18-34-27-14-6-7-15-28(27)35-20-22-9-2-1-3-10-22/h1-16,23,31-33H,17-21H2/t23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRBNXRUKJWSHW-HSZRJFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2OCCNC[C@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654264 |

Source

|

| Record name | (2R)-1-({2-[2-(Benzyloxy)phenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol | |

CAS RN |

1217688-35-1 |

Source

|

| Record name | (2R)-1-({2-[2-(Benzyloxy)phenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![BenzaMide, N-[(4-cyanophenyl)sulfonyl]-](/img/no-structure.png)

![2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol](/img/structure/B596720.png)